molecular formula C8H4F3NOS B13655834 5-(Difluoromethoxy)benzo[d]isothiazole

5-(Difluoromethoxy)benzo[d]isothiazole

Cat. No.: B13655834
M. Wt: 219.19 g/mol
InChI Key: YBVKUKQPJSPBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)benzo[d]isothiazole is a versatile benzisothiazole-based building block recognized for its potential in medicinal chemistry and drug discovery. As a sulfur- and nitrogen-containing heterocycle, this compound serves as a key synthetic intermediate for developing novel therapeutic agents. The benzothiazole and benzisothiazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties . The difluoromethoxy (-OCF2H) substituent on the aromatic ring is a strategically important moiety in modern drug design. This group can enhance key properties of a molecule, such as its metabolic stability and membrane permeability, and can influence its electronic characteristics and binding affinity to biological targets . Researchers can utilize this compound as a core template to synthesize and optimize new chemical entities, particularly for targeting enzymes and receptors in conditions like infectious diseases, neurological disorders, and cancer . The structural features of this compound make it a valuable candidate for generating targeted libraries in high-throughput screening and for structure-activity relationship (SAR) studies. For Research Use Only . This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

7-(trifluoromethoxy)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-3-1-2-5-4-12-14-7(5)6/h1-4H

InChI Key

YBVKUKQPJSPBOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)SN=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Benzo[d]isothiazoles

Recent advances in benzo[d]isothiazole synthesis provide a foundation for preparing substituted derivatives such as this compound. Key methods include:

  • N-Bromosuccinimide (NBS)-Induced Cyclization : Activation of aryl tert-butyl sulfoxides with NBS followed by conversion to sulfinimides and a Wittig-like reaction to form benzo[d]isothiazole derivatives at room temperature with good tolerance for substituents, including at the 3-position of the isothiazole ring.

  • Amine-Promoted Cyclization : Avoiding NBS, an amine nucleophile in the presence of catalytic p-toluenesulfonic acid (p-TsOH) in toluene efficiently converts precursors to benzo[d]isothiazole derivatives.

  • Copper(II)-Mediated C-S/N-S Bond Formation : Using copper(II) acetate hydrate and molecular sulfur under aerobic conditions to form benzo[d]isothiazolones from benzamides, with moderate to high yields and compatibility with various substituents.

These methods can be adapted or serve as a basis for introducing the difluoromethoxy substituent at the 5-position.

Specific Preparation of this compound Derivatives

Although direct synthetic routes for this compound are less frequently reported, closely related compounds such as 5-difluoromethoxy-2-mercapto-1H-benzimidazole have been synthesized and serve as intermediates or analogs. The preparation involves:

  • Starting Material : 5-Difluoromethoxy-2-mercaptobenzimidazole.

  • Alkylation and Oxidation Steps : Reaction with suitable alkyl halides (e.g., 2-chloromethyl-3,4-dimethoxypyridine hydrochloride) in aqueous sodium hydroxide solution at mild temperatures (20–35 °C), followed by extraction and oxidation with sodium hypochlorite under controlled temperatures (-5 to 0 °C) to yield sulfoxide or sulfone derivatives.

  • Purification : Extraction, pH adjustment, and crystallization steps yield the final compound or intermediates in good yield (typically 70–75%).

This method is exemplified in the preparation of pantoprazole sodium analogs, which share structural features with benzo[d]isothiazole derivatives bearing difluoromethoxy groups.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Dissolution of 5-difluoromethoxy-2-mercaptobenzimidazole Sodium hydroxide in water 20–35 3 h Clear solution formation
Alkylation with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride Added slowly to above solution 20–35 2–2.5 h Monitored by TLC
Extraction with dichloromethane Washing with water Room temp Organic layer concentrated
Oxidation with sodium hypochlorite Added slowly with sodium hydroxide solution -5 to 0 3 h Reaction monitored by TLC
Quenching and pH adjustment Sodium hydrogen sulfite, water addition Below 10 pH adjusted to 9.0–10.5
Crystallization Cooling, addition of seed crystals, stirring, filtration 20–25 70–75 Crude product isolated as wet cake

Source: Adapted from synthesis protocols of 5-difluoromethoxy benzimidazole derivatives related to benzo[d]isothiazole chemistry.

Analytical Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR data confirm the substitution pattern and ring structure, with characteristic chemical shifts for aromatic protons and difluoromethoxy group.

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming purity and correct composition.

  • Mass Spectrometry (LCMS) : Molecular ion peaks correspond to expected molecular weights, e.g., 376.39 Da for C18H15F2N3O2S derivatives.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Applicability to this compound
NBS-Induced Cyclization Mild conditions, good substituent tolerance Use of NBS (potentially hazardous) Suitable for initial ring formation
Amine-Promoted Cyclization Avoids NBS, catalytic acid use Requires optimized nucleophile Potentially greener and safer
Copper(II)-Mediated C-S/N-S Bond Formation Broad substrate scope, moderate to high yields Requires metal catalyst and oxidants Useful for functionalized derivatives
Alkylation and Oxidation (Sodium Hypochlorite) Straightforward, scalable Multiple steps, careful temperature control Effective for difluoromethoxy substituted benzimidazoles

Research Findings and Perspectives

  • The synthesis of benzo[d]isothiazole derivatives with difluoromethoxy substituents has been linked to enhanced biological activities, including antiproliferative effects against cancer cell lines.

  • The methods involving mild oxidation and alkylation steps provide high yields and purity, facilitating further biological evaluation.

  • Copper-mediated and amine-promoted cyclizations represent promising routes for diversifying benzo[d]isothiazole derivatives with various substituents, including fluorinated groups.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and dihydroisothiazoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Trifluoromethoxy vs. Difluoromethoxy Substitution

  • 6-(Trifluoromethoxy)benzo[d]thiazole (CAS 876500-72-0): The trifluoromethoxy (-OCF₃) group increases electronegativity and lipophilicity compared to the difluoromethoxy analog. This enhances membrane permeability but may reduce solubility.
  • 5-(Difluoromethoxy)benzo[d]isothiazole : The -OCF₂H group balances lipophilicity and metabolic stability, making it more suitable for CNS-targeting agents due to improved blood-brain barrier penetration .

Fluoro Substitution

  • This compound has been studied for its role in apoptosis-inducing pathways .

Benzimidazole Analogs

  • 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (CAS 102625-64-9): Replacing the isothiazole ring with a benzimidazole core alters hydrogen-bonding capabilities. This analog shows similarity (0.61) to the target compound and is explored for protease inhibition .

Structural and Functional Insights

  • Electronic Effects : The difluoromethoxy group in this compound reduces electron density at the aromatic ring, favoring interactions with hydrophobic enzyme pockets .
  • Metabolic Stability : Fluorinated substituents resist oxidative degradation, prolonging half-life compared to methoxy or hydroxy analogs .
  • Selectivity : Compared to benzo[d]isoxazole derivatives, benzo[d]isothiazoles exhibit higher specificity for 5-LOX due to sulfur’s polarizability .

Q & A

Q. Q1. What synthetic methodologies are optimized for high-yield synthesis of 5-(Difluoromethoxy)benzo[d]isothiazole, and how do reaction conditions influence purity?

Answer: The synthesis of fluorinated benzimidazole derivatives, such as 5-(Difluoromethoxy)-2-mercaptobenzimidazole, involves cyclization of substituted o-phenylenediamines with carbon disulfide under alkaline conditions. Key steps include:

  • Reagent optimization : Using NaOH to deprotonate intermediates and promote cyclization (78% yield) .
  • Solvent selection : Ethyl acetate or dichloromethane for sulfoxidation steps, with controlled hypochlorite addition to minimize sulfone byproducts (65–95% yield) .
  • Temperature control : Reactions at 0–5°C reduce side reactions during sulfinyl group formation .
    Purity considerations : Recrystallization (water-ethanol) and HPLC monitoring (>97% purity) are critical .

Q. Q2. How can researchers validate the crystal structure and conformational stability of this compound derivatives?

Answer:

  • X-ray crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting points (e.g., 239–243°C for 5-(Difluoromethoxy)-2-mercaptobenzimidazole) .
  • Spectroscopic validation : Compare experimental NMR shifts (¹H/¹³C) with computational predictions (DFT) to resolve ambiguities in substituent positioning .

Q. Q3. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity in fluorinated benzimidazole analogs?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Assess bactericidal/fungicidal effects at 2× MIC over 24 hours .
  • Control compounds : Include fluoroquinolones (e.g., ciprofloxacin) to benchmark potency .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported synthetic yields for 5-(Difluoromethoxy)benzimidazole derivatives?

Answer:

  • Parameter screening : Systematically vary solvents (e.g., DMSO vs. ethyl acetate), stoichiometry (e.g., NaOCl equivalents), and catalysts (e.g., Pd/C for dehalogenation) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect sulfone impurities (e.g., from over-oxidation) and adjust reaction time/temperature .
  • Scale-up challenges : Pilot studies under inert atmospheres (argon) improve reproducibility for sensitive intermediates .

Q. Q5. What computational tools predict the pharmacokinetic behavior of this compound-based compounds?

Answer:

  • ADME profiling : Use SwissADME or Molinspiration to calculate LogP (e.g., 0.05 consensus) and GI absorption (high permeability predicted) .
  • Docking studies : Map interactions with targets like PCSK9 (Patent WO 2020/150473) using AutoDock Vina .
  • Metabolic stability : CYP450 inhibition assays (e.g., CYP2C19/3A4) validate in silico predictions .

Q. Q6. How does the difluoromethoxy group influence electronic properties and bioactivity in benzimidazole scaffolds?

Answer:

  • Electron-withdrawing effects : The -OCF₂ group increases electrophilicity at the C2 position, enhancing covalent binding to thiol targets (e.g., H⁺/K⁺-ATPase in antiulcer agents) .
  • Metabolic resistance : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .
  • Synthia™ retrosynthesis : Prioritize routes retaining the difluoromethoxy moiety during functionalization .

Q. Q7. What strategies mitigate regioselectivity challenges during functionalization of the benzo[d]isothiazole core?

Answer:

  • Directing groups : Install transient protecting groups (e.g., Boc) at N1 to direct electrophilic substitution to C5 .
  • Metal-mediated coupling : Suzuki-Miyaura reactions with Pd(dppf)Cl₂ enable selective C3 arylation .
  • Microwave-assisted synthesis : Shorten reaction times for heterocyclic ring closure, reducing decomposition .

Q. Q8. How can researchers design stability-indicating methods for this compound under accelerated degradation conditions?

Answer:

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (H₂O₂) .
  • HPLC-DAD/MS : Monitor degradation products (e.g., sulfoxides, des-fluoro analogs) with C18 columns and 0.1% TFA mobile phase .
  • ICH compliance : Validate methods per Q2(R1) guidelines for linearity (R² > 0.99) and precision (%RSD < 2) .

Q. Q9. What cross-disciplinary applications exist for this compound beyond pharmacology?

Answer:

  • Materials science : Fluorinated ligands for cadmium chelation in environmental remediation (e.g., thiadiazolyl saccharinates) .
  • Fluorogenic probes : Azido derivatives for bioorthogonal labeling in live-cell imaging (e.g., styryl-benzothiazole conjugates) .
  • Catalysis : Palladium complexes for C–H activation in organic synthesis .

Q. Q10. How do crystallographic data resolve discrepancies in reported melting points or solubility profiles?

Answer:

  • Polymorph screening : Use solvent-drop grinding (acetonitrile/ethanol) to identify stable forms with distinct Tm values .
  • Hansen solubility parameters : Predict solubility in excipients (e.g., PEG 400) using HSPiP software .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.